molecular formula C9H12 B14683744 Trispiro(2.0.2.0.2.0)nonane CAS No. 31561-59-8

Trispiro(2.0.2.0.2.0)nonane

Cat. No.: B14683744
CAS No.: 31561-59-8
M. Wt: 120.19 g/mol
InChI Key: HAIZYAZVYQEJME-UHFFFAOYSA-N
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Description

Trispiro(2.0.2.0.2.0)nonane is a unique organic compound with the molecular formula C₉H₁₂ and a molecular weight of 120.1916 g/mol It is characterized by its distinctive structure, which consists of three spiro-connected cyclopropane rings

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Trispiro(2.0.2.0.2.0)nonane typically involves the cyclization of suitable precursors under controlled conditions. One common method includes the reaction of cyclopropane derivatives with appropriate reagents to form the spiro-connected structure. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained .

Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis of this compound on a larger scale would likely involve optimization of the laboratory-scale methods. This could include the use of continuous flow reactors and advanced purification techniques to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions: Trispiro(2.0.2.0.2.0)nonane can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Halogenation using bromine or chlorine in the presence of light or a catalyst.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alkanes or alcohols.

Scientific Research Applications

Trispiro(2.0.2.0.2.0)nonane has several applications in scientific research:

Mechanism of Action

The mechanism of action of Trispiro(2.0.2.0.2.0)nonane in chemical reactions involves the interaction of its spiro-connected cyclopropane rings with various reagents. The strain energy in the cyclopropane rings makes them reactive towards nucleophiles and electrophiles, facilitating various chemical transformations. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

    Spiro[2.2]pentane: Another spiro compound with two cyclopropane rings.

    Spiro[3.3]heptane: Contains three spiro-connected cyclopropane rings but with a different arrangement.

    Spiro[4.4]nonane: Features four spiro-connected cyclopropane rings.

Uniqueness: Trispiro(2.0.2.0.2.0)nonane is unique due to its three spiro-connected cyclopropane rings, which impart significant strain energy and reactivity. This makes it an interesting compound for studying the effects of ring strain on chemical reactivity and stability .

Properties

CAS No.

31561-59-8

Molecular Formula

C9H12

Molecular Weight

120.19 g/mol

IUPAC Name

trispiro[2.0.24.0.27.03]nonane

InChI

InChI=1S/C9H12/c1-2-7(1)8(3-4-8)9(7)5-6-9/h1-6H2

InChI Key

HAIZYAZVYQEJME-UHFFFAOYSA-N

Canonical SMILES

C1CC12C3(C24CC4)CC3

Origin of Product

United States

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